S-(6-chloro-4-phenylquinazolin-2-yl) 3-methoxybenzenecarbothioate
Description
S-(6-chloro-4-phenylquinazolin-2-yl) 3-methoxybenzenecarbothioate: is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinazoline core substituted with a chloro and phenyl group, and a methoxybenzenecarbothioate moiety.
Properties
IUPAC Name |
S-(6-chloro-4-phenylquinazolin-2-yl) 3-methoxybenzenecarbothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2S/c1-27-17-9-5-8-15(12-17)21(26)28-22-24-19-11-10-16(23)13-18(19)20(25-22)14-6-3-2-4-7-14/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGAECNWNOYCQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)SC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(6-chloro-4-phenylquinazolin-2-yl) 3-methoxybenzenecarbothioate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by chlorination to introduce the chloro group at the 6-position.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, using a phenylboronic acid and a suitable palladium catalyst.
Attachment of the Methoxybenzenecarbothioate Moiety: The final step involves the reaction of the quinazoline derivative with 3-methoxybenzenecarbothioic acid chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.
Substitution: The chloro group on the quinazoline core can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Potential use in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of S-(6-chloro-4-phenylquinazolin-2-yl) 3-methoxybenzenecarbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific biological context and the presence of other functional groups on the molecule.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound, known for its biological activity.
4-chloroquinazoline: A simpler derivative with similar core structure.
Phenylquinazoline derivatives: Compounds with phenyl groups attached to the quinazoline core.
Uniqueness
S-(6-chloro-4-phenylquinazolin-2-yl) 3-methoxybenzenecarbothioate is unique due to the presence of the methoxybenzenecarbothioate moiety, which can impart distinct chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic applications.
Biological Activity
S-(6-chloro-4-phenylquinazolin-2-yl) 3-methoxybenzenecarbothioate is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 348.83 g/mol
This compound features a quinazoline ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Research indicates that compounds containing quinazoline moieties often exert their effects through various mechanisms:
- Inhibition of Kinases : Quinazoline derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation.
- Antimicrobial Activity : Some studies suggest that the presence of the quinazoline structure can enhance antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, contributing to its therapeutic potential.
Anticancer Properties
Several studies have demonstrated the anticancer activity of quinazoline derivatives. For instance, a study by Al-Rashood et al. (2006) highlighted that certain quinazoline compounds showed significant cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties.
Antimicrobial Activity
The antimicrobial potential of quinazoline derivatives has been documented in research focusing on their efficacy against bacteria and fungi. A review by Klepser & Klepser (1997) noted that some quinazoline analogs demonstrated remarkable activity against opportunistic infections, which is critical for immunocompromised patients.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Al-Rashood et al. (2006) | Demonstrated significant cytotoxicity in cancer cell lines. |
| Klepser & Klepser (1997) | Reported antimicrobial activity against opportunistic pathogens. |
| Rádl et al. (2000) | Highlighted analgesic properties in related compounds. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
